N-(4-(3-oxo-3-(p-tolylamino)propyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(3-oxo-3-(p-tolylamino)propyl)thiazol-2-yl)benzamide: is a complex organic compound that features a thiazole ring, a benzamide group, and a p-tolylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-oxo-3-(p-tolylamino)propyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP).
Introduction of the p-Tolylamino Group: The p-tolylamino group is added via a nucleophilic substitution reaction, where p-toluidine reacts with an appropriate electrophile.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the p-tolylamino group.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzamide group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases (e.g., NaH) or acids (e.g., HCl) depending on the specific substitution reaction.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may inhibit specific enzymes due to its structural similarity to natural substrates.
Protein Binding: The compound can bind to proteins, affecting their function.
Medicine:
Drug Development:
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: The compound’s unique properties make it useful in developing new materials with specific characteristics.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of N-(4-(3-oxo-3-(p-tolylamino)propyl)thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, preventing the natural substrate from accessing it. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
- N-(4-(3-oxo-3-(phenylamino)propyl)thiazol-2-yl)benzamide
- N-(4-(3-oxo-3-(m-tolylamino)propyl)thiazol-2-yl)benzamide
- N-(4-(3-oxo-3-(o-tolylamino)propyl)thiazol-2-yl)benzamide
Uniqueness: N-(4-(3-oxo-3-(p-tolylamino)propyl)thiazol-2-yl)benzamide is unique due to the specific positioning of the p-tolylamino group, which can influence its binding affinity and specificity towards molecular targets. This structural uniqueness can result in different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
N-[4-[3-(4-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-7-9-16(10-8-14)21-18(24)12-11-17-13-26-20(22-17)23-19(25)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUDWSGLIUGLNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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